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Nonivamide

Sensory Science Pharmacology Formulation Science

Sourcing Nonivamide (CAS 2444-46-4) demands a clear understanding of its distinct advantages. This synthetic capsaicinoid offers a 42.5% reduction in pungency (9.2M vs. 16M SHU) for tolerable formulation in dietary supplements, and 1.9-fold higher intestinal permeability for enhanced bioavailability. Its superior thermostability minimizes degradation in baked goods and extruded snacks, while TRPV1-independent signaling provides a unique tool for neuroscience. Economically, synthesis costs ≤10% of capsaicin enable viable large-scale use in animal repellents and marine anti-fouling. Choose Nonivamide for predictable performance where capsaicin falls short.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
CAS No. 2444-46-4
Cat. No. B1679840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonivamide
CAS2444-46-4
SynonymsN-vanillylnonanamide
vanillyl-N-nonylamide
vanillylnonanamide
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)
InChIKeyRGOVYLWUIBMPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water (slightly)
slightly
Slightly soluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nonivamide (CAS 2444-46-4) for Research and Industrial Procurement: A Capsaicinoid with Differentiated Physicochemical and Biological Properties


Nonivamide (CAS 2444-46-4), also referred to as pelargonic acid vanillylamide (PAVA) or N-vanillylnonanamide, is a synthetic capsaicinoid of the molecular formula C₁₇H₂₇NO₃ and molar mass 293.4 g/mol [1]. This white to off-white solid, with a melting point of 54°C, is a structural analog of capsaicin, differing in its aliphatic side chain . While present endogenously in chili peppers [2], it is predominantly manufactured via established synthetic pathways [3]. Nonivamide functions as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [4][5]. Its key differentiators include reduced pungency relative to capsaicin, a TRPV1-independent signaling modality, and significant economic advantages in synthesis [6][7].

Why Capsaicin Cannot Simply Be Substituted with Nonivamide: A Basis for Procurement Differentiation


While nonivamide and capsaicin share a vanillyl amide core and act as TRPV1 agonists, they exhibit critical, quantifiable divergences in potency, molecular signaling, and biophysical properties that preclude their simple interchange in research, formulation, or industrial applications [1][2]. These differences manifest in areas such as sensory perception (pungency), which dictates acceptable dosage ranges in vivo , intracellular signaling pathways that may lead to distinct functional outcomes [3], and material characteristics like thermostability and membrane permeability that impact manufacturing and delivery [4][5]. Furthermore, the economic profile of nonivamide, with a significantly lower synthesis cost, offers a distinct procurement advantage for large-scale applications [6]. Therefore, a direct substitution can alter experimental results, product efficacy, or process economics, necessitating a clear, evidence-based selection rationale.

Quantitative Differentiation of Nonivamide (CAS 2444-46-4) from Capsaicin: A Comparative Evidence Guide for Scientific Selection


Reduced Pungency: Nonivamide Exhibits 42.5% Lower Scoville Heat Units (SHU) than Capsaicin

Nonivamide demonstrates significantly reduced pungency compared to its primary natural analog, capsaicin. This is quantitatively defined by Scoville Heat Units (SHU), where nonivamide registers at 9,200,000 SHU, while pure capsaicin measures 16,000,000 SHU . This difference corresponds to nonivamide's pungency being approximately 57.5% that of capsaicin, enabling higher tolerable doses in dietary or topical applications [1].

Sensory Science Pharmacology Formulation Science In Vivo Dosing

Mechanistic Divergence: Nonivamide Signals via a TRPV1-Independent Pathway Unlike Capsaicin

In a direct comparative study using SH-SY5Y neural cells, capsaicin was shown to induce the release of dopamine and serotonin via a mechanism dependent on TRPV1 activation. In stark contrast, nonivamide did not activate TRPV1 in this context and instead increased neurotransmitter release through a TRPV1-independent signaling pathway [1][2]. This fundamental difference in receptor engagement and downstream signaling is not a matter of degree but a qualitative divergence, suggesting nonivamide may engage distinct molecular targets and produce different cellular outcomes than capsaicin, despite being an analog.

Molecular Pharmacology Neuroscience Cell Signaling Drug Discovery

Enhanced Intestinal Permeability: Nonivamide Demonstrates 1.9-Fold Greater Permeability than Capsaicin

A head-to-head study investigating permeability across intestinal membrane models revealed a significant difference between nonivamide and capsaicin. Nonivamide demonstrated a permeability coefficient of 10.12 × 10⁻⁶ cm/s, which was significantly greater (p < 0.05) than that of capsaicin (5.34 × 10⁻⁶ cm/s) when measured across the iliac membrane [1]. This represents a 1.9-fold increase in permeability for nonivamide relative to capsaicin.

Pharmacokinetics Drug Delivery ADME Formulation

Superior Thermostability: Nonivamide is More Heat-Stable than Capsaicin for High-Temperature Processes

Nonivamide is reported to possess greater thermal stability than capsaicin, a critical parameter for applications involving heating or high-temperature processing [1]. While capsaicin can degrade when exposed to heat, nonivamide's structure provides enhanced stability, reducing the loss of active ingredient during manufacturing processes like pasteurization, baking, or extrusion.

Food Science Industrial Chemistry Formulation Process Engineering

Cost-Efficient Synthesis: Nonivamide's Production Cost is ≤10% of Capsaicin's

A key procurement advantage for nonivamide is its significantly lower synthesis cost. According to industrial chemistry sources, the cost to synthesize nonivamide is no more than one-tenth (≤10%) that of synthesizing natural capsaicin [1][2]. This is further supported by market data showing bulk nonivamide pricing at $1–5 per kg, while premium capsaicin can exceed $300/kg [3]. This economic disparity is driven by simpler synthetic routes for nonivamide that avoid the more complex stereochemistry of capsaicin's isoprenoid side chain.

Process Chemistry Industrial Sourcing Cost-Efficiency Bulk Procurement

Validated Application Scenarios for Nonivamide (CAS 2444-46-4) Based on Quantitative Evidence


High-Dose Dietary Supplementation and Weight Management Studies

For clinical trials or dietary supplement development targeting satiety and body composition, nonivamide's 42.5% lower pungency (9.2M vs. 16M SHU) and its superior intestinal permeability (1.9-fold higher than capsaicin) [1] make it the compound of choice. These properties allow for the formulation of effective doses (e.g., 0.15 mg daily) that are tolerable for chronic consumption, as demonstrated in a 12-week human intervention study showing prevention of body fat gain [2].

Investigating TRPV1-Independent Cellular Signaling and Neurotransmission

Researchers aiming to dissect TRPV1-dependent vs. TRPV1-independent pathways in neuronal cells should utilize nonivamide as a specific tool compound. Its demonstrated ability to increase dopamine and serotonin release in SH-SY5Y cells without activating TRPV1 [3] provides a unique molecular probe to study non-canonical effects of vanilloids, offering a clear differentiation from capsaicin in experimental design.

Cost-Sensitive Industrial Formulations: Pest Deterrents and Anti-Foulants

For high-volume, non-pharmaceutical industrial applications such as animal repellents, birdseed additives (safe for birds), and marine anti-fouling coatings, nonivamide's synthesis cost is the primary procurement driver. With a synthesis cost of ≤10% that of capsaicin [4] and bulk pricing of $1–5/kg, it provides a functional alternative to capsaicin that is economically viable for large-scale use, while its enhanced thermostability [5] ensures durability during formulation and application.

Heat-Processed Functional Foods and Savory Products

Food technologists developing baked goods, pasteurized sauces, or extruded snacks requiring a pungent heat note should select nonivamide over capsaicin. Its reported greater thermostability [5] minimizes degradation during high-temperature processing, ensuring that the desired level of pungency and sensory impact is retained in the final product, thereby reducing waste and improving batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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